REACTION_CXSMILES
|
C([O:8][C:9]1[CH:32]=[C:31]([O:33][CH3:34])[CH:30]=[CH:29][C:10]=1[C:11]1[CH2:12][O:13][C:14]2[C:19]([CH:20]=1)=[CH:18][CH:17]=[C:16]([O:21]CC1C=CC=CC=1)[CH:15]=2)C1C=CC=CC=1.CC1C(C)=C(C)C(C)=C(C)C=1.B(Cl)(Cl)Cl>C(Cl)Cl>[CH3:34][O:33][C:31]1[CH:30]=[CH:29][C:10]([C:11]2[CH2:12][O:13][C:14]3[CH:15]=[C:16]([OH:21])[CH:17]=[CH:18][C:19]=3[CH:20]=2)=[C:9]([OH:8])[CH:32]=1
|
Name
|
B4
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=2COC3=CC(=CC=C3C2)OCC2=CC=CC=C2)C=CC(=C1)OC
|
Name
|
|
Quantity
|
0.158 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(C1)C)C)C)C
|
Name
|
|
Quantity
|
0.2 mmol
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. and after 15-20 min the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with 20 mL of CHCl3/MeOH (10:1) mixture
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was warmed to rt
|
Type
|
CUSTOM
|
Details
|
The organic solvents were evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residues were purified by column chromatography [Silica gel 35 mm dia, 8 inch thick, EtOAc/hexanes (1:2)]
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.61 mmol | |
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 610% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |